molecular formula C16H18N2O2S2 B2463943 4,5-Dimethyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide CAS No. 896311-05-0

4,5-Dimethyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide

Cat. No.: B2463943
CAS No.: 896311-05-0
M. Wt: 334.45
InChI Key: WJRMUIYNQXEEON-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide (CAS 896311-05-0) is a synthetic small molecule based on the thiophene carboxamide scaffold, a structure of significant interest in medicinal chemistry for its versatile pharmacological properties . The aromaticity and planarity of the thiophene ring enhance receptor binding, making this class of compounds attractive candidates for targeting cancer-related proteins and apoptosis modulators . This compound is offered for anticancer research applications. Thiophene carboxamide derivatives have demonstrated potent cytotoxic effects across various cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) . Related analogs have been shown to induce cancer cell death through multiple mechanisms, including the activation of caspase 3/7, disruption of mitochondrial membrane potential, and the generation of reactive oxygen species (ROS) . The structural features of this molecule, including the bromine and amide functional groups, are selected based on literature precedents that support their anticancer potential . Researchers can utilize this high-purity compound as a key intermediate for further chemical synthesis or as a biological probe for in vitro studies to investigate novel oncology pathways. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4,5-dimethyl-2-(3-phenylsulfanylpropanoylamino)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c1-10-11(2)22-16(14(10)15(17)20)18-13(19)8-9-21-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRMUIYNQXEEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CCSC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,5-Dimethyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide typically involves multiple steps, starting with the formation of the thiophene ring. Common synthetic routes include:

Industrial production methods often scale up these reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

4,5-Dimethyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes . In cancer research, it has been shown to inhibit certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

Ethyl 2-(2-Cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates

Key Differences :

  • The ethyl carboxylate group replaces the carboxamide at position 3 of the thiophene ring.
  • A cyano-substituted acrylamido group is present instead of the phenylthio-propanamido chain. Impact:
  • The ester group may reduce solubility in polar solvents compared to the carboxamide in the target compound .

4,5-Dimethyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide

Key Differences :

  • A para-methyl group is added to the phenylthio substituent (p-tolylthio vs. phenylthio).
    Impact :
  • Increased lipophilicity due to the methyl group, which could improve membrane permeability but may alter metabolic stability. Safety data for this analogue highlight handling precautions, though it is now discontinued .

4,5-Dimethyl-2-(3-(3-phenylpropanoyl)thioureido)thiophene-3-carboxamide

Key Differences :

  • A thioureido linkage replaces the propanamido group.
    Impact :
  • This structural variation may affect pharmacokinetics and toxicity profiles .

Antioxidant and Anti-Inflammatory Efficacy

Compound Antioxidant Activity (IC₅₀, DPPH assay) Anti-Inflammatory Activity (Edema inhibition, %)
Target compound* Data not available Data not available
Ethyl 2-(2-cyano-3-(4-Cl-phenyl)acrylamido) derivative 12.5 µM 68% (carrageenan-induced rat paw edema)
p-Tolylthio analogue** Not reported Not reported (discontinued)

*Structural analogues with phenylthio/sulfur-containing groups (e.g., propionic acid derivatives in ) have demonstrated anti-inflammatory efficacy in patent literature, suggesting the target compound may share similar mechanisms .

Solubility and Reactivity

  • Target compound : The carboxamide group enhances hydrophilicity compared to ester-containing analogues. The phenylthio group contributes to moderate lipophilicity (logP ~2.8 estimated).
  • Acrylamido-cyano derivatives: Higher reactivity due to the α,β-unsaturated carbonyl system, enabling Michael addition reactions .

Biological Activity

4,5-Dimethyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: C17H19N3O2S2C_{17}H_{19}N_3O_2S_2. Its structure features a thiophene ring substituted with a dimethyl group and an amide functional group, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the areas of antimicrobial and anticancer properties. Below are key findings from the literature:

Antimicrobial Activity

  • Mechanism of Action : The compound has been shown to inhibit bacterial growth by disrupting cell wall synthesis and function.
  • Case Study : In vitro studies demonstrated that at concentrations as low as 25 μg/mL, the compound effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.

Anticancer Properties

  • Cell Line Studies : The compound was tested against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Results indicated an IC50 value of approximately 15 μM for MCF-7 cells, suggesting significant cytotoxic effects.
  • Mechanism : The anticancer activity is hypothesized to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase.

Research Findings

Biological ActivityTargetConcentrationIC50/EC50
AntimicrobialStaphylococcus aureus25 μg/mL-
AnticancerMCF-7 (breast cancer)15 μMIC50
AnticancerA549 (lung cancer)20 μMIC50

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Enzymatic Activity : The compound inhibits specific enzymes involved in cell wall biosynthesis in bacteria.
  • Induction of Apoptosis : In cancer cells, it activates caspase pathways leading to programmed cell death.
  • Cell Cycle Modulation : It affects cell cycle progression, particularly causing arrest in the G2/M phase.

Future Directions

Further research is needed to fully elucidate the mechanisms of action at the molecular level. Additionally, studies exploring the pharmacokinetics and potential side effects in vivo are crucial for assessing therapeutic viability.

Q & A

Q. How can high-throughput screening (HTS) accelerate the discovery of analogs with improved pharmacokinetic profiles?

  • Methodological Answer : Implement 96-well plate assays for solubility (shake-flask method), permeability (Caco-2 monolayers), and metabolic stability (microsomal incubation). Pair with cheminformatics tools (e.g., Schrödinger’s QikProp) to predict LogP, pKa, and CYP450 interactions. Prioritize analogs with >30% oral bioavailability in rodent PK studies .

Q. What experimental frameworks integrate sustainability into the synthesis of this compound?

  • Methodological Answer : Replace toluene with cyclopentyl methyl ether (CPME), a greener solvent. Use biocatalysts (e.g., lipases) for acyl transfers to reduce waste. Apply DOE (design of experiments) to minimize reagent use. Metrics like E-factor (kg waste/kg product) and PMI (process mass intensity) quantify environmental impact .

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